5-bromo-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)furan-2-carboxamide
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Overview
Description
5-bromo-N-(8-(methylsulfonyl)-8-azabicyclo[321]octan-3-yl)furan-2-carboxamide is a complex organic compound that features a bromine atom, a furan ring, and a bicyclic octane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)furan-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the bromination of a furan derivative, followed by the introduction of the azabicyclo[3.2.1]octane moiety through a series of nucleophilic substitution reactions. The final step usually involves the sulfonylation of the azabicyclo[3.2.1]octane ring to introduce the methylsulfonyl group .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring yields furan-2,5-dione derivatives, while substitution of the bromine atom can lead to a variety of substituted furan derivatives .
Scientific Research Applications
5-bromo-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)furan-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-bromo-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The bromine atom and the furan ring are key functional groups that enable the compound to bind to target proteins or enzymes, thereby modulating their activity. The azabicyclo[3.2.1]octane moiety provides structural rigidity, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
5-bromo-3-nitro-1H-1,2,4-triazole: Similar in having a bromine atom and a heterocyclic ring.
5-bromo-2-furancarboxylic acid: Shares the furan ring and bromine atom.
8-azabicyclo[3.2.1]octane derivatives: Similar bicyclic structure.
Uniqueness
5-bromo-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)furan-2-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the methylsulfonyl group enhances its solubility and reactivity, making it a versatile compound for various applications .
Properties
IUPAC Name |
5-bromo-N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O4S/c1-21(18,19)16-9-2-3-10(16)7-8(6-9)15-13(17)11-4-5-12(14)20-11/h4-5,8-10H,2-3,6-7H2,1H3,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUFCDAGEWZRLEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C2CCC1CC(C2)NC(=O)C3=CC=C(O3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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